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Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational
maturation and stability of a wide array of client proteins, many of which are implicated in
cancer and other diseases.[1][2] The chaperone function of Hsp90 is intrinsically linked to its
ATPase activity, making the Hsp90 ATPase domain a prime target for therapeutic intervention.
[3][4] Geldanamycin, a benzoquinone ansamycin antibiotic, is a well-characterized inhibitor
that competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its
ATPase activity and leading to the degradation of client proteins.[5] This document provides
detailed application notes and protocols for measuring the ATPase activity of Hsp90 and its
inhibition by geldanamycin using common laboratory techniques.

Mechanism of Hsp90 ATPase Activity and
Geldanamycin Inhibition

Hsp90 functions as a dimer, and its chaperone activity is driven by a conformational cycle
coupled to ATP binding and hydrolysis. In its ATP-bound state, the N-terminal domains of the
Hsp90 dimer associate, forming a "closed" conformation that is active in client protein
remodeling. Hydrolysis of ATP to ADP and inorganic phosphate (Pi) leads to a conformational
change, returning Hsp90 to an "open" state and releasing the client protein. Geldanamycin
competitively inhibits this cycle by occupying the ATP binding site, thus preventing ATP
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hydrolysis and locking Hsp90 in a conformation that promotes the ubiquitination and
subsequent proteasomal degradation of its client proteins.
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Caption: Hsp90 ATPase cycle and its inhibition by geldanamycin.

Quantitative Data Summary

The following tables summarize key quantitative data for Hsp90 ATPase activity and its
inhibition by geldanamycin, compiled from various studies. It is important to note that these
values can vary depending on the specific Hsp90 isoform (e.g., yeast, human), purity, and the
assay conditions.
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Table 1: Kinetic Parameters of Hsp90 ATPase Activity

Organisml/isof Assay
Parameter Value . Reference
orm Conditions

Malachite Green

Km for ATP Yeast Hsp90 510 £ 70 uM
Assay
Yeast Hsp90 ~500 uM Various Assays
Enzyme-Coupled
Yeast Hsp90 0.83 mM
Assay
Geldanamycin-
kcat (Turnover ) -
Yeast Hsp90 ~0.2 min-1 sensitive ATPase
Rate)
assay
] Enzyme-Coupled
Yeast Hsp90 0.53 min-1
Assay
Yeast Hsp90 1.2 min-1 ATPase Assay

Table 2: IC50 Values for Geldanamycin Inhibition of Hsp90 ATPase Activity
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Geldanamycin/  Cell
o . . IC50 Value Assay Method Reference
Derivative Line/Organism
) Malachite Green
Geldanamycin Yeast Hsp90 4.8 uM
Assay

Human Hsp90 Not Specified Not Specified

H1975 (Lung
17-AAG Adenocarcinoma  1.258 nM Cell-based

)
H1437 (Lung
Adenocarcinoma  6.555 nM Cell-based
)

H1437 (Lung
IPI-504 Adenocarcinoma  3.473 nM Cell-based

)
H1650 (Lung
Adenocarcinoma  3.764 nM Cell-based
)
Geldanamycin -~

Hsp90 1.7-3uM Not Specified

Derivatives

Experimental Protocols

Three common methods for measuring Hsp90 ATPase activity are detailed below. For inhibitor
studies, geldanamycin or other test compounds are typically pre-incubated with Hsp90 before
the addition of ATP to initiate the reaction.

Malachite Green Assay

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP
hydrolysis. The phosphate reacts with a malachite green-molybdate complex to produce a
colored product that can be measured spectrophotometrically.
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Malachite Green Assay Workflow
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Caption: Workflow for the Malachite Green Hsp90 ATPase assay.
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Materials:

Purified Hsp90 protein

e Geldanamycin

e ATP

e Assay Buffer: 100 mM Tris-HCI (pH 7.4), 20 mM KCI, 6 mM MgCl:

o Malachite Green Phosphate Assay Kit (or prepare reagents separately)
e 96-well microplate

» Plate reader

Protocol:

e Prepare Reagents:

o Prepare the assay buffer and store it at 4°C.

o Dilute Hsp90 to the desired concentration in assay buffer. The final concentration in the
well is typically in the low micromolar range.

o Prepare a stock solution of geldanamycin in DMSO and dilute it to various concentrations
in the assay buffer.

o Prepare a fresh ATP solution in ultrapure water. The final concentration in the well is
typically around the Km value (e.g., 0.5-1 mM).

e Assay Setup:

o In a 96-well plate, add the assay buffer, Hsp90, and varying concentrations of
geldanamycin (or DMSO for the control).

o Include a "no enzyme" control (blank) containing only the assay buffer and ATP.
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o Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow
the inhibitor to bind to Hsp90.

e Reaction Initiation and Incubation:
o Initiate the reaction by adding the ATP solution to all wells.
o Incubate the plate at 37°C for a defined period, typically 1-3 hours.
e Detection:
o Stop the reaction by adding the malachite green reagent to each well.
o Incubate at room temperature for 15-20 minutes to allow for color development.
o Measure the absorbance at approximately 620 nm using a plate reader.
e Data Analysis:
o Subtract the absorbance of the blank from all other readings.

o Calculate the percentage of inhibition for each geldanamycin concentration relative to the
DMSO control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
the geldanamycin concentration and fitting the data to a dose-response curve.

ADP-Glo™ Assay

The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP
produced in an ATPase reaction. It is a two-step process: first, the remaining ATP is depleted,
and then the ADP is converted to ATP, which is used in a luciferase reaction to generate a light
signal proportional to the initial ADP concentration.
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ADP-Glo™ Assay Workflow
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Caption: Workflow for the ADP-Glo™ Hsp90 ATPase assay.
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Materials:

Purified Hsp90 protein
e Geldanamycin
e ATP

o Kinase/ATPase Buffer (as recommended by the assay kit or a buffer similar to the malachite
green assay)

e ADP-Glo™ Kinase Assay Kit (Promega)
» White, opaque 96-well or 384-well plates
e Luminometer

Protocol:

Reaction Setup:

o In a white, opaque multi-well plate, set up the ATPase reaction by adding the reaction
buffer, Hsp90, and varying concentrations of geldanamycin.

o Initiate the reaction by adding ATP.

ATPase Reaction Incubation:

o Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 60
minutes).

ATP Depletion:

o Add the ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.

ADP Detection:
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o Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated
in the reaction to ATP and simultaneously catalyzes a luciferase reaction to produce light.

o Incubate at room temperature for 30-60 minutes.
e Measurement:

o Measure the luminescence using a plate-reading luminometer.
e Data Analysis:

o The luminescent signal is directly proportional to the amount of ADP produced and thus to
the Hsp90 ATPase activity.

o Calculate the percentage of inhibition and determine the IC50 value for geldanamycin as
described for the malachite green assay.

Coupled-Enzyme Spectrophotometric Assay

This continuous assay couples the production of ADP to the oxidation of NADH, which can be
monitored by the decrease in absorbance at 340 nm. ADP is used by pyruvate kinase (PK) to
convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by
lactate dehydrogenase (LDH), which oxidizes NADH to NAD*.
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Coupled-Enzyme Assay Workflow
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Caption: Workflow for the Coupled-Enzyme Hsp90 ATPase assay.
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Materials:

Purified Hsp90 protein

e Geldanamycin

e ATP

e Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 50 mM KCI, 10 mM MgClz, 2 mM DTT

e Phosphoenolpyruvate (PEP)

 NADH

 Pyruvate kinase (PK)

o Lactate dehydrogenase (LDH)

o UV-transparent 96-well plate or cuvettes

e Spectrophotometer capable of kinetic measurements at 340 nm

Protocol:

e Prepare Reaction Mixture:

o Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.

e Assay Setup:

o In a UV-transparent plate or cuvette, add the reaction mixture.

o Add Hsp90 and varying concentrations of geldanamycin.

o Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

e Reaction Initiation and Measurement:

o Initiate the reaction by adding ATP.
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o Immediately begin monitoring the decrease in absorbance at 340 nm over time.

o Data Analysis:

o The rate of NADH oxidation (decrease in Asao) is directly proportional to the rate of ATP
hydrolysis by Hsp90.

o Calculate the initial velocity of the reaction from the linear portion of the absorbance
versus time plot.

o Determine the percentage of inhibition and IC50 values for geldanamycin.

Conclusion

The choice of assay for measuring Hsp90 ATPase activity and its inhibition by geldanamycin
depends on the specific research needs, available equipment, and desired throughput. The
malachite green assay is a simple and cost-effective endpoint assay suitable for high-
throughput screening. The ADP-Glo™ assay offers high sensitivity and a broad dynamic range,
also in a high-throughput format. The coupled-enzyme assay provides a continuous, real-time
measurement of ATPase activity, which is ideal for detailed kinetic studies. By following these
detailed protocols, researchers can reliably assess the impact of geldanamycin and other
potential inhibitors on Hsp90 function, aiding in drug discovery and the fundamental
understanding of this critical molecular chaperone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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